molecular formula C15H17F2N3O4S B2747682 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 1286704-49-1

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No. B2747682
CAS RN: 1286704-49-1
M. Wt: 373.37
InChI Key: VYMXVFZKXJZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H17F2N3O4S and its molecular weight is 373.37. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis Methods

Research on compounds with structural similarities to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide often includes detailed analysis of their crystalline structure and synthesis processes. For instance, studies have demonstrated the crystallization, molecular structure, and intermolecular interactions of related imidazolidine derivatives, highlighting the planarity of the imidazolidine-2,4-dione system and the importance of hydrogen bonding in stabilizing the molecular structure (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Corrosion Inhibition

Some derivatives have been studied for their corrosion inhibition properties. For example, acetamide derivatives with long alkyl side chains have been synthesized and evaluated as corrosion inhibitors, showing promising inhibition efficiencies in steel coupons in acidic and paraffin-based mineral oil mediums (Yıldırım & Cetin, 2008).

Antibacterial and Antimicrobial Activities

Derivatives of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have been synthesized and evaluated for their antibacterial activity. Research has explored the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of thiazolidines and azetidines as potential antibacterial agents, demonstrating moderate to good activity against both Gram-positive and Gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

Hypoxia Detection

In the field of medical imaging, compounds structurally related to 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, such as [18F]-labeled EF3, have been synthesized for the detection of hypoxia in tumors using PET imaging. These compounds form adducts in hypoxic cells, allowing for the non-invasive assessment of tumor oxygenation (Josse, Labar, Georges, Grégoire, & Marchand‐Brynaert, 2001).

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O4S/c16-12-2-1-11(7-13(12)17)20-5-4-19(15(20)22)8-14(21)18-10-3-6-25(23,24)9-10/h1-2,7,10H,3-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMXVFZKXJZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.